N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-7-5-6-10-17(14)18(21)20-13-19(22,16-11-12-16)15-8-3-2-4-9-15/h2-10,16,22H,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLGVQDSSCOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropyl group is introduced via a [2+1] cycloaddition reaction. A styrene derivative (e.g., 2-phenylvinyl ether) reacts with a diazomethane analog in the presence of a copper catalyst to form the cyclopropane ring. Alternative methods include Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple:
$$
\text{PhCH=CH}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{PhC(CH}2\text{)CH}2 + \text{ZnI}2
$$
This step yields 2-cyclopropyl-2-phenylethanol, which is subsequently oxidized to the ketone for reductive amination.
Reductive Amination
The ketone intermediate (2-cyclopropyl-2-phenylacetone) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to produce the racemic amine. Enantioselective synthesis employs chiral catalysts such as (R)-BINAP-ruthenium complexes:
$$
\text{PhC(O)C(CH}2\text{)} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{PhC(NH}2\text{)CH(CH}2\text{)} + \text{H}2\text{O}
$$
Amidation with 2-Methylbenzoyl Chloride
Coupling Reaction
The amine intermediate reacts with 2-methylbenzoyl chloride in dichloromethane under inert conditions. Triethylamine serves as a base to scavenge HCl, with a typical yield of 75–85%:
$$
\text{PhC(NH}2\text{)CH(CH}2\text{)} + \text{ClC(O)C}6\text{H}4\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide} + \text{HCl}
$$
Alternative Activation Methods
Patent US7407956B2 describes using coupling agents like HATU or EDCl for sterically hindered amines. For instance, pre-activation of 2-methylbenzoic acid with EDCl and HOBt in DMF improves yields to 90%:
$$
\text{Acid} + \text{EDCl} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates compared to chlorinated solvents. Elevated temperatures (50–60°C) reduce reaction times but may promote racemization.
Stereochemical Control
Chiral HPLC or enzymatic resolution separates enantiomers. Patent US6974812B2 notes that (R)-enantiomers exhibit higher receptor affinity, necessitating asymmetric synthesis via Noyori hydrogenation.
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials. The compound elutes at Rf = 0.45.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ph), 6.95 (d, 2H, benzamide), 4.10 (s, 1H, OH), 3.80 (m, 1H, CH), 1.50–1.20 (m, 4H, cyclopropyl).
- HRMS : m/z 295.4 [M+H]⁺.
Data Tables
Table 1. Comparison of Amidation Methods
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Direct acyl chloride | 78 | 92 | DCM, 0°C, 2 h |
| EDCl/HOBt activation | 91 | 98 | DMF, rt, 12 h |
| HATU/DIEA | 89 | 97 | THF, 40°C, 6 h |
Table 2. Solvent Effects on Reaction Kinetics
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 4 | 75 |
| THF | 3 | 82 |
| DMF | 2 | 90 |
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of N-(2-cyclopropyl-2-oxo-2-phenylethyl)-2-methylbenzamide.
Reduction: Formation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide involves its interaction with specific molecular targets. As a derivative of vigabatrin, it irreversibly inhibits the enzyme gamma-aminobutyric acid (GABA) transaminase. This inhibition leads to an increase in GABA levels in the brain, making it a promising candidate for the treatment of various neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide
Uniqueness
Compared to similar compounds, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide stands out due to its specific interaction with GABA transaminase, making it particularly valuable in neurological research. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide, a compound with the CAS number 1421525-04-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure featuring a cyclopropyl group, a hydroxyl group, and a methyl group attached to a benzamide framework. Its molecular formula is with a molecular weight of 295.4 g/mol. The structural characteristics are crucial for its biological activity, influencing how it interacts with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1421525-04-3 |
| Molecular Formula | C₁₉H₂₁NO₂ |
| Molecular Weight | 295.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Amide Bond : Reaction of the appropriate carboxylic acid with an amine.
- Cyclization : Formation of the cyclopropyl group through specific cyclization reactions.
- Hydroxylation : Introduction of the hydroxyl group via hydroxylation techniques.
These synthetic pathways can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it may inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its mechanism likely involves modulation of inflammatory pathways through interaction with specific enzymes or receptors related to inflammation .
The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with molecular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. The presence of hydroxyl and amide functional groups is believed to enhance binding affinity to these targets .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .
- Anti-inflammatory Pathway Investigation : In vitro studies demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating potential therapeutic benefits in inflammatory diseases .
- Binding Affinity Studies : Research conducted on binding interactions revealed that the compound has a high affinity for certain enzymes involved in inflammatory responses, suggesting it may serve as a lead compound for developing new anti-inflammatory drugs .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide?
The synthesis of this compound typically involves multi-step protocols, including:
- Amide bond formation : Coupling agents like carbodiimides (e.g., DCC) or activating reagents (e.g., HATU) to link the benzamide moiety to the cyclopropane-containing amine intermediate.
- Cyclopropane introduction : Strategies such as [2+1] cycloaddition or Simmons–Smith reactions to generate the cyclopropyl group under controlled conditions .
- Purification : Column chromatography (silica gel) or recrystallization (methanol/water) to isolate the product. Optimization focuses on solvent selection (e.g., DMSO or acetonitrile), temperature control, and catalyst use (e.g., DMAP) to enhance yield and purity .
Q. How can researchers characterize the structural and chemical properties of this compound?
Key analytical methods include:
- Spectroscopy :
- NMR (¹H, ¹³C, DEPT-135) to confirm the hydroxyl group, cyclopropane ring, and benzamide connectivity.
- FT-IR for identifying functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What experimental approaches are used to investigate the biological activity of this compound?
Q. How can computational modeling resolve contradictions in reported biological data for this compound?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:
- Solvent effects : Molecular dynamics (MD) simulations to assess solvent-dependent conformational changes.
- Enantiomeric purity : Chiral chromatography (e.g., Chiralpak AD-H column) to separate stereoisomers, followed by activity assays .
- Target flexibility : Ensemble docking to account for receptor plasticity .
Q. What methodologies are employed to study the stability and degradation pathways of this compound under varying conditions?
- Forced degradation studies :
- Acid/Base hydrolysis (e.g., HCl/NaOH at 60°C) to identify labile bonds (e.g., ester or amide cleavage).
- Oxidative stress (H₂O₂) to detect hydroxylation or ring-opening .
- Stability monitoring :
- LC-MS/MS to track degradation products.
- Accelerated stability testing (40°C/75% RH) over 4 weeks to model shelf-life .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?
- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during cyclopropane formation .
- Biological implications : Enantiomers may show divergent binding affinities (e.g., (R)-enantiomer inhibiting a target 10-fold more potently than (S)-enantiomer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
